Betamethasone dipropionate-d10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

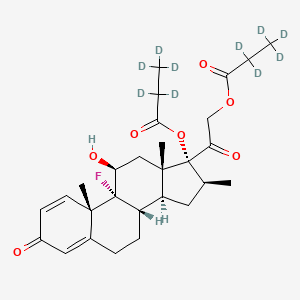

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H37FO7 |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2,2,3,3,3-pentadeuteriopropanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate |

InChI |

InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1/i1D3,2D3,6D2,7D2 |

InChI Key |

CIWBQSYVNNPZIQ-SCNNTSHJSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)C([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Betamethasone Dipropionate-d10

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Betamethasone Dipropionate-d10, a deuterated analog of the potent synthetic corticosteroid, betamethasone dipropionate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed methodologies and data for the synthesis, purification, and analytical characterization of this stable isotope-labeled compound.

Introduction

Betamethasone dipropionate is a widely used glucocorticoid steroid with potent anti-inflammatory and immunosuppressive properties.[1] It is a synthetic analog of adrenal corticosteroids and is primarily used topically to treat various skin conditions such as eczema, dermatitis, and psoriasis.[1] The deuterated version, this compound, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry-based assays. The ten deuterium atoms are incorporated into the two propionate ester groups, providing a distinct mass shift without significantly altering the molecule's chemical properties.

Synthesis of this compound

The synthesis of this compound is analogous to the synthesis of its non-deuterated counterpart, primarily involving the esterification of betamethasone at the C17 and C21 positions. The key differentiating step is the use of a deuterated propionylating agent.

Synthetic Pathway

The general synthetic route starts from betamethasone and proceeds through a one-step or a multi-step esterification process. A common approach involves the use of propionic-d5 anhydride or propionyl-d5 chloride in the presence of a suitable catalyst and base.

A plausible synthetic pathway is the direct acylation of betamethasone with a deuterated propionylating agent.

Experimental Protocol: Synthesis

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

Betamethasone

-

Propionic-d6 acid (or Propionic-d5 anhydride)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate solution, saturated

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve betamethasone (1 equivalent) in anhydrous dichloromethane.

-

Add 4-dimethylaminopyridine (DMAP, catalytic amount) to the solution.

-

In a separate flask, dissolve propionic-d6 acid (2.2 equivalents) in anhydrous dichloromethane.

-

Slowly add a solution of dicyclohexylcarbodiimide (DCC, 2.2 equivalents) in anhydrous dichloromethane to the propionic-d6 acid solution at 0°C. Stir for 15 minutes to form the symmetric anhydride in situ.

-

Filter the dicyclohexylurea (DCU) byproduct and add the filtrate containing the propionic-d5 anhydride to the betamethasone solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated DCU.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a white to off-white solid.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of synthesized this compound.

References

Betamethasone dipropionate-d10 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Betamethasone dipropionate-d10, a deuterated analog of the potent synthetic glucocorticoid, Betamethasone dipropionate. This document is intended for use by professionals in research, scientific, and drug development fields, offering key data, experimental methodologies, and an overview of its biological context.

Core Compound Data

Quantitative data for this compound and its unlabeled counterpart are summarized below for direct comparison.

| Property | This compound | Betamethasone dipropionate (Unlabeled) |

| CAS Number | 2280940-19-2[1] | 5593-20-4[1][2][3] |

| Molecular Weight | 514.65 g/mol [1][4] | 504.59 g/mol [3] |

| Molecular Formula | C₂₈H₂₇D₁₀FO₇[1][4] | C₂₈H₃₇FO₇[3] |

Glucocorticoid Receptor Signaling Pathway

Betamethasone dipropionate, like other corticosteroids, exerts its effects by interacting with the glucocorticoid receptor (GR). The deuterated form is expected to follow the same signaling cascade. The mechanism involves the binding of the steroid to cytoplasmic GR, which then translocates to the nucleus to modulate gene expression.[1][5][6] This process ultimately leads to the anti-inflammatory, immunosuppressive, and vasoconstrictive actions characteristic of this class of drugs.[2][7]

References

- 1. octagonchem.com [octagonchem.com]

- 2. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Articles [globalrx.com]

- 5. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Betamethasone Dipropionate: Package Insert / Prescribing Info [drugs.com]

An In-depth Technical Guide to the Isotopic Labeling of Betamethasone Dipropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of betamethasone dipropionate, a potent synthetic glucocorticoid. The guide details the applications, synthesis, and analysis of isotopically labeled betamethasone dipropionate, with a focus on its use in research and drug development.

Introduction to Isotopic Labeling and Betamethasone Dipropionate

Betamethasone dipropionate is a corticosteroid widely used for its anti-inflammatory and immunosuppressive properties.[1] Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is a powerful tool in pharmaceutical research.[2] Stable isotopes, such as deuterium (²H or D) and carbon-13 (¹³C), are commonly used as they do not alter the chemical properties of the molecule but can be distinguished by mass spectrometry.[2]

Isotopically labeled compounds, such as Betamethasone dipropionate-d5, serve as ideal internal standards in bioanalytical methods, improving the accuracy and precision of quantification in complex biological matrices.[2] They are also invaluable in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of the drug.

Applications of Isotopically Labeled Betamethasone Dipropionate

The primary applications of isotopically labeled betamethasone dipropionate are in quantitative bioanalysis and metabolic research.

-

Internal Standards in Quantitative Bioanalysis: Isotopically labeled betamethasone dipropionate is the gold standard internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) assays. Because it has nearly identical chemical and physical properties to the unlabeled drug, it co-elutes during chromatography and experiences similar matrix effects, leading to more accurate and precise quantification of the drug and its metabolites in biological samples like plasma and urine.[3]

-

Pharmacokinetic Studies: Administering an isotopically labeled version of betamethasone dipropionate allows researchers to distinguish the administered drug from any endogenous or previously administered unlabeled drug. This is crucial for accurately determining pharmacokinetic parameters such as clearance, volume of distribution, and half-life, particularly in multi-dosing studies.[4][5][6]

-

Metabolism Studies: By tracing the metabolic fate of the labeled drug, researchers can identify and quantify metabolites. This information is vital for understanding the drug's biotransformation pathways and for identifying potentially active or toxic metabolites.

Synthesis of Isotopically Labeled Betamethasone Dipropionate

General Synthetic Approach for Unlabeled Betamethasone Dipropionate

The synthesis of unlabeled betamethasone dipropionate generally involves the esterification of betamethasone at the C17 and C21 positions with propionyl groups. A common method is a three-step process starting from betamethasone: acid-catalyzed cyclization, selective hydrolysis, and 21-acylation, with a total yield of around 76.4%.[7][8]

Representative Protocol for Deuterium Labeling

Deuterium-labeled betamethasone dipropionate, such as betamethasone dipropionate-d5, is commercially available, indicating that synthetic routes have been established.[2] A plausible, though not explicitly published, method for introducing deuterium would involve using a deuterated acylating agent, such as propionyl-d5 chloride or propionic-d6 anhydride, in the final acylation step of the synthesis.

Hypothetical Experimental Protocol for Deuteration:

-

Preparation of the Betamethasone Intermediate: Start with a suitable betamethasone intermediate, for example, after the selective protection of other reactive groups.

-

Acylation with Deuterated Reagent: React the betamethasone intermediate with a deuterated propionylating agent (e.g., propionyl-d5 chloride) in the presence of a suitable base (e.g., pyridine) and a solvent (e.g., dichloromethane).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts. The crude product would then be purified using column chromatography or recrystallization.

-

Characterization: Confirm the structure and isotopic enrichment of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize key data relevant to the analysis of betamethasone dipropionate and the use of isotopically labeled internal standards.

| Parameter | Value | Reference |

| Molecular Formula | C₂₈H₃₇FO₇ | [9] |

| Molecular Weight | 504.6 g/mol | [9] |

| IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | [9] |

| CAS Number | 5593-20-4 | [9] |

Table 1: Physicochemical Properties of Betamethasone Dipropionate

| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%) | Internal Standard |

| Betamethasone | 0.1 | 0.1 - 50 | < 13.96 | Not specified | Not specified |

| Betamethasone Dipropionate | Not specified | 25 - 150 (µg/mL) | Not specified | 99.37 - 100.94 | Not specified |

| Betamethasone Dipropionate | 0.094 (µg/mL) | Not specified | Not specified | Not specified | Fluticasone propionate-d3 |

| Betamethasone and its metabolites | 0.098 - 2.525 (x 10⁻⁹ mol/dm³) | 0.098 - 403.9 (x 10⁻⁹ mol/dm³) | 0.25 - 20.4 | 88.0 - 109.4 | Beclomethasone dipropionate |

Table 2: Summary of LC-MS/MS Method Validation Parameters for the Quantification of Betamethasone and its Derivatives

| Parameter | Betamethasone 17-monopropionate | Betamethasone | Reference |

| Cmax (ng/mL) | 0.6 ± 0.2 | 14.5 ± 3.7 | [4] |

| Tmax (h) | 15.0 ± 9.0 | 2.8 ± 1.7 | [4] |

| t1/2 (h) | 80.8 ± 22.7 | 9.6 ± 3.6 | [4] |

| Cmax (ng/mL) | - | 15.9 (10.8 - 20.85) | [6] |

| Tmax (h) | - | 0.5 (0.25 - 0.75) | [6] |

| t1/2 (h) | - | 7.17 (6.93 - 7.58) | [6] |

Table 3: Pharmacokinetic Parameters of Betamethasone and its Metabolite After Intramuscular Administration of a Combination Product Containing Betamethasone Dipropionate

Experimental Protocols

Bioanalytical Method for Quantification in Human Plasma using LC-MS/MS

The following is a representative protocol for the quantification of betamethasone dipropionate and its metabolites in human plasma, adapted from published methods.[3]

5.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of human plasma, add 20 µL of an internal standard working solution (e.g., deuterated betamethasone dipropionate in methanol).

-

Vortex mix for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex mix for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Vortex mix and inject into the LC-MS/MS system.

5.1.2. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for betamethasone dipropionate and its deuterated internal standard.

Mandatory Visualizations

Signaling Pathway of Betamethasone Dipropionate

Caption: Mechanism of action of betamethasone dipropionate.

Experimental Workflow for Bioanalysis

Caption: Bioanalytical workflow using a labeled internal standard.

Logical Relationship of Glucocorticoid Receptor-Mediated Gene Regulation

Caption: Gene regulation by the glucocorticoid receptor.

References

- 1. Articles [globalrx.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of betamethasone and betamethasone 17-monopropionate in Chinese healthy volunteers after intramuscular injection of betamethasone phosphate/betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Topical 0.050% betamethasone dipropionate. Pharmacokinetic and pharmacodynamic dose-response studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. camelsandcamelids.com [camelsandcamelids.com]

- 7. chinjmap.com [chinjmap.com]

- 8. Synthesis of Betamethasone Dipropionate | Semantic Scholar [semanticscholar.org]

- 9. Betamethasone Dipropionate | C28H37FO7 | CID 21800 - PubChem [pubchem.ncbi.nlm.nih.gov]

Understanding Isotope Effects in Deuterated Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of isotope effects in deuterated standards, providing a comprehensive resource for researchers, scientists, and drug development professionals. Deuterated internal standards are critical tools in bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. However, the substitution of hydrogen with deuterium can introduce isotopic effects that influence their physicochemical properties, leading to altered metabolic rates and chromatographic behavior. A thorough understanding of these effects is paramount for accurate and reliable quantification in drug discovery and development.

The Kinetic Isotope Effect (KIE) in Drug Metabolism

The substitution of a hydrogen atom with a heavier deuterium atom results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength is the foundation of the Kinetic Isotope Effect (KIE) , which can significantly alter the rate of metabolic reactions where C-H bond cleavage is the rate-limiting step.[1][2][3]

Cytochrome P450 (CYP) enzymes, a major family of drug-metabolizing enzymes, often catalyze reactions involving the oxidative cleavage of C-H bonds.[3] By strategically replacing hydrogen with deuterium at metabolically active sites, the rate of metabolism can be slowed down.[1][2] This has profound implications in drug development, potentially leading to:

-

Improved Pharmacokinetic Profiles: A reduced rate of metabolism can increase a drug's half-life and exposure.

-

Reduced Toxic Metabolite Formation: Slowing down metabolism can decrease the formation of potentially toxic byproducts.

-

Enhanced Efficacy: By maintaining therapeutic concentrations for longer periods, the efficacy of a drug may be improved.

The magnitude of the KIE is expressed as the ratio of the reaction rate constants for the non-deuterated (kH) and deuterated (kD) compounds (KIE = kH/kD). A KIE value greater than 1 indicates a slower reaction rate for the deuterated compound. The theoretical maximum for a primary deuterium KIE is around 7-8, though in biological systems, it is often lower.[4]

Quantitative Data on Kinetic Isotope Effects

The following table summarizes the observed kinetic isotope effects on the intrinsic clearance of various deuterated compounds in in vitro metabolism studies. Intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a drug.

| Compound (Deuterated Position) | Enzyme System | KIE (DV or D(V/K)) | Reference |

| Morphine (N-CD3) | Rat Liver Microsomes | 1.4 | [2] |

| Tramadol (deuterated) | In vitro systems | Showed improved half-life | [2] |

| Chemotype 1a (deuterated forms 1b-1f) | Human Liver Microsomes & rCYP3A4 | No significant KIE on intrinsic clearance | |

| Chemotype 2d (both methyl groups deuterated) | Human Liver Microsomes, rCYP3A4, rCYP2C19 | Largest KIE observed among tested chemotypes | |

| 2b (O-methyl group deuterated) | rCYP2C19 | 4.0 | |

| 2d (both methyl groups deuterated) | rCYP2C19 | 4.5 | |

| 2c (N-methyl group deuterated) | rCYP2C19 | KIE was lost |

Signaling Pathway of CYP450-Mediated Metabolism and the Impact of Deuteration

Caption: CYP450 metabolic pathway and the influence of deuteration on the rate-limiting step.

Chromatographic Isotope Effects

In addition to metabolic effects, the substitution of hydrogen with deuterium can also lead to differences in chromatographic retention times between deuterated and non-deuterated analogs. This phenomenon, known as the chromatographic isotope effect , is primarily attributed to subtle differences in the lipophilicity and intermolecular interactions of the deuterated compound with the stationary phase.[5]

In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[6] This is because the C-D bond is slightly shorter and less polarizable than the C-H bond, leading to weaker van der Waals interactions with the nonpolar stationary phase. The magnitude of this retention time shift is typically small but can be significant enough to cause partial or complete separation of the analyte and its deuterated internal standard.[6][7]

Incomplete co-elution can be problematic in quantitative bioanalysis as it may lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement in the mass spectrometer. This can compromise the accuracy and precision of the analytical method.[8]

Quantitative Data on Chromatographic Retention Time Shifts

The following table provides examples of observed retention time differences between deuterated and non-deuterated compounds in various chromatographic systems.

| Analyte | Deuterated Analog | Chromatographic System | Retention Time Difference | Reference |

| Peptides | Deuterated Peptides | Reversed-Phase Liquid Chromatography (RPLC) | Median shift of 2.0 - 2.9 seconds | [6] |

| Peptides | Deuterated Peptides | Capillary Zone Electrophoresis (CZE) | Negligible shift | [6] |

| Olanzapine (OLZ) | OLZ-D3 | Reversed-Phase LC | Rs < 0.16 | [7] |

| Des-methyl olanzapine (DES) | DES-D8 | Reversed-Phase LC | Rs < 0.16 | [7] |

| Olanzapine (OLZ) | OLZ-D3 | Normal-Phase LC | Rs = 0.34 | [7] |

| Des-methyl olanzapine (DES) | DES-D8 | Normal-Phase LC | Rs = 0.73 | [7] |

| Metformin | d6-metformin | Gas Chromatography (GC-NICI-MS) | 0.03 minutes |

Experimental Workflow for Assessing Chromatographic Co-elution

Caption: Workflow for evaluating the co-elution of an analyte and its deuterated internal standard.

Mass Spectral Fragmentation

Deuterium labeling can also influence the fragmentation patterns observed in tandem mass spectrometry (MS/MS). While the overall fragmentation pathways are generally similar for deuterated and non-deuterated compounds, the relative abundances of fragment ions can differ.[9] This is due to the kinetic isotope effect influencing the rates of different fragmentation reactions.

For example, if a fragmentation pathway involves the cleavage of a C-D bond, this process will be slower compared to the cleavage of a C-H bond in the same position. This can lead to a decrease in the intensity of the corresponding fragment ion and a potential increase in the intensity of other fragment ions that are formed through alternative pathways that do not involve C-D bond cleavage.[9]

Careful evaluation of the MS/MS spectra of both the deuterated and non-deuterated compounds is essential for selecting appropriate and stable precursor-product ion transitions for quantitative analysis. It is crucial to choose fragment ions that are not susceptible to deuterium loss or exchange.

Comparison of Fragmentation Pathways

Caption: Isotope effects on mass spectral fragmentation pathways.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a deuterated compound compared to its non-deuterated analog using liver microsomes.

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Liver microsomes (e.g., human, rat, mouse)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare Reagents:

-

Thaw liver microsomes on ice.

-

Prepare a working solution of the test compounds and their deuterated analogs in a suitable solvent (e.g., DMSO), and then dilute in phosphate buffer to the final desired concentration (e.g., 1 µM).

-

Prepare the NADPH regenerating system in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the liver microsome suspension to each well.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Add the test compound working solution to the wells to initiate the reaction.

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add the NADPH regenerating system to start the metabolic reaction. For the 0-minute time point, the quenching solution is added before the NADPH solution.

-

-

Reaction Termination:

-

At each time point, terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).

-

Compare the t½ and CLint values between the deuterated and non-deuterated compounds to determine the kinetic isotope effect.

-

Protocol for Assessing Chromatographic Co-elution

This protocol describes a method to evaluate the chromatographic separation of a deuterated internal standard from its non-deuterated analyte.

Materials:

-

Analyte and deuterated internal standard solutions of known concentrations

-

LC system coupled with a mass spectrometer

-

Appropriate LC column (e.g., C18 for reversed-phase)

-

Mobile phases

Procedure:

-

Method Development:

-

Develop an LC-MS/MS method for the analyte and the deuterated internal standard.

-

-

Individual Injections:

-

Inject the analyte solution and the deuterated internal standard solution separately to determine their individual retention times (RT).

-

-

Mixed Injection:

-

Prepare a solution containing both the analyte and the deuterated internal standard.

-

Inject the mixed solution into the LC-MS/MS system.

-

-

Data Acquisition:

-

Acquire the chromatograms for both the analyte and the deuterated internal standard.

-

-

Data Analysis:

-

Determine the retention times for both compounds in the mixed injection.

-

Calculate the retention time difference (ΔRT = RT_analyte - RT_internal_standard).

-

Calculate the resolution (Rs) between the two peaks using the formula: Rs = 2(RT2 - RT1) / (W1 + W2), where RT1 and RT2 are the retention times of the two peaks, and W1 and W2 are their respective peak widths at the base.

-

-

Evaluation:

-

A small ΔRT and a low Rs value (ideally close to 0) indicate good co-elution. If significant separation is observed, optimization of the chromatographic method (e.g., changing the mobile phase composition, gradient, or column) may be necessary to ensure co-elution and minimize differential matrix effects.[8]

-

Conclusion

The use of deuterated internal standards is a cornerstone of modern quantitative bioanalysis. However, a comprehensive understanding of the potential isotope effects is crucial for the development of robust and reliable analytical methods. The kinetic isotope effect can significantly alter the metabolic fate of a drug, a phenomenon that can be leveraged in drug design to improve pharmacokinetic properties. Simultaneously, chromatographic isotope effects can pose a challenge to analytical accuracy, necessitating careful method development and validation to ensure the co-elution of the analyte and its deuterated standard. By considering these factors and employing rigorous experimental evaluation, researchers can confidently utilize deuterated standards to generate high-quality data in support of drug discovery and development programs.

References

- 1. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 5. graphviz.org [graphviz.org]

- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. analytical chemistry - Stronger ESI signal for deuterated substances - Chemistry Stack Exchange [chemistry.stackexchange.com]

Methodological & Application

Application Note: High-Throughput Quantification of Betamethasone Dipropionate in Human Plasma using UPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive UPLC-MS/MS method for the quantification of betamethasone dipropionate (BDP) in human plasma. The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation and utilizes ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) for rapid and accurate analysis. This method is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The established protocol demonstrates excellent linearity, precision, accuracy, and recovery, meeting the rigorous standards for bioanalytical method validation.

Introduction

Betamethasone dipropionate is a potent synthetic glucocorticoid widely used in the treatment of various inflammatory and allergic conditions.[1][2][3] Accurate quantification of BDP in human plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This application note presents a validated UPLC-MS/MS method that offers high sensitivity, specificity, and throughput for the determination of BDP in a complex biological matrix like human plasma. The enhanced speed and resolution of UPLC technology significantly reduce analytical run times compared to conventional HPLC methods.[1]

Experimental Protocols

Materials and Reagents

-

Betamethasone Dipropionate (BDP) reference standard

-

Beclomethasone Dipropionate (Internal Standard, IS)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

HPLC-grade n-Hexane

-

HPLC-grade Ether

-

Ammonium Formate

-

Formic Acid

-

Ultrapure Water

-

Human Plasma (blank, sourced from a certified vendor)

Instrumentation

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical Column: Hypurity C18 (150 mm × 2.1 mm, 5 µm) or equivalent[1][2][3]

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare primary stock solutions of BDP and the internal standard (IS), beclomethasone dipropionate, in methanol at a concentration of 1 mg/mL.[1]

-

Working Solutions: Prepare serial dilutions of the BDP stock solution with a methanol/water (1:1, v/v) mixture to create working standard solutions at various concentrations. Prepare a working solution of the IS in the same diluent.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 200 µL of human plasma sample (calibration standard, QC, or unknown sample), add 25 µL of the IS working solution and vortex briefly.

-

Add 1 mL of an ether and n-hexane mixture (4:1, v/v) as the extraction solvent.[1][2][3]

-

Vortex the mixture for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the UPLC-MS/MS system.

Caption: Liquid-Liquid Extraction Workflow for Betamethasone Dipropionate from Human Plasma.

UPLC-MS/MS Conditions

UPLC Parameters

| Parameter | Value |

| Column | Hypurity C18 (150 mm × 2.1 mm, 5 µm)[1][2][3] |

| Mobile Phase | A: 10 mM Ammonium Formate in WaterB: Methanol |

| Gradient | Refer to specific optimization, typically starting with a higher aqueous phase and ramping up the organic phase. |

| Flow Rate | 0.3 mL/min[1] |

| Injection Volume | 10 µL[1] |

| Column Temperature | 40°C[1] |

| Autosampler Temp. | 15°C[1] |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2][3] |

| Scan Type | Multiple Reaction Monitoring (MRM)[1][2][3] |

| MRM Transitions | Betamethasone Dipropionate: m/z 529.2 → 393.3Beclomethasone Dipropionate (IS): m/z 521.2 → 465.2 |

| Source Temperature | 550°C[4] |

| Ion Spray Voltage | 5.5 kV[4] |

Quantitative Data Summary

The method was validated according to regulatory guidelines and demonstrated excellent performance.

Table 1: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Betamethasone Dipropionate | 0.125 - 55.81 x 10⁻⁹ mol·dm⁻³ | > 0.99[1][2] |

Note: The linear range reported in the source is in mol·dm⁻³. For practical application, this should be converted to ng/mL based on the molecular weight of BDP.

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | To be determined | < 15% | < 15% | 85-115% |

| Medium | To be determined | < 15% | < 15% | 85-115% |

| High | To be determined | < 15% | < 15% | 85-115% |

General acceptance criteria for precision and accuracy are provided as specific values were not fully detailed in the search results.

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Betamethasone Dipropionate | 82.7 - 85.9%[5] | Within acceptable limits (typically 85-115%)[4] |

| Beclomethasone Dipropionate (IS) | ~98.9%[4] | Within acceptable limits (typically 85-115%)[4] |

Logical Relationship Diagram

Caption: Logical workflow of the UPLC-MS/MS method for BDP quantification.

Conclusion

The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of betamethasone dipropionate in human plasma. The simple liquid-liquid extraction protocol offers good recovery and minimal matrix effects. This validated method is well-suited for high-throughput analysis in clinical and research settings, facilitating pharmacokinetic and bioequivalence studies of betamethasone dipropionate.

References

- 1. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. akjournals.com [akjournals.com]

- 5. Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Betamethasone Dipropionate Using a Deuterated Internal Standard by UPLC-MS/MS

Abstract

This application note presents a robust and sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of betamethasone dipropionate in pharmaceutical formulations. The use of a deuterated internal standard, betamethasone dipropionate-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The method is suitable for high-throughput screening and quality control in drug development and manufacturing.

Introduction

Betamethasone dipropionate is a potent glucocorticoid steroid with anti-inflammatory and immunosuppressive properties. It is widely used in topical formulations for the treatment of various skin disorders. Accurate and reliable quantification of betamethasone dipropionate in these formulations is crucial for ensuring product quality and therapeutic efficacy. This application note describes a highly selective and sensitive UPLC-MS/MS method that employs a stable isotope-labeled internal standard for precise quantification.

Experimental

Materials and Reagents

Betamethasone dipropionate and betamethasone dipropionate-d5 were of reference standard grade. HPLC-grade methanol, acetonitrile, and water were used, along with formic acid for mobile phase preparation. All other chemicals were of analytical grade.

Sample Preparation

A liquid-liquid extraction (LLE) procedure was employed for sample preparation.[1] A portion of the cream or ointment formulation is accurately weighed and dispersed in a mixture of methanol and water. The deuterated internal standard is added, and the mixture is vortexed. The extraction is performed using methyl tert-butyl ether. The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for UPLC-MS/MS analysis. For simpler matrices, a protein precipitation method with acetonitrile can be utilized.

UPLC-MS/MS Instrumentation and Conditions

The analysis was performed on a Waters ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: UPLC Parameters

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 50% B to 95% B over 3 min, hold at 95% B for 1 min, return to 50% B and equilibrate for 1 min |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Betamethasone Dipropionate | 505.2 | 393.2 | 30 | 15 |

| Betamethasone Dipropionate-d5 | 510.2 | 398.2 | 30 | 15 |

Results and Discussion

The developed UPLC-MS/MS method demonstrated excellent performance for the quantification of betamethasone dipropionate. The use of a deuterated internal standard effectively compensated for any variability during sample processing and analysis, leading to high precision and accuracy.

The chromatographic separation was achieved in under 5 minutes, allowing for high-throughput analysis. The retention time for betamethasone dipropionate was approximately 2.8 minutes.[2]

The method was validated for linearity, precision, accuracy, and sensitivity. The calibration curve was linear over a concentration range of 0.1 to 100 ng/mL with a correlation coefficient (r²) of >0.99. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.03 ng/mL and 0.1 ng/mL, respectively. The intra- and inter-day precision and accuracy were within acceptable limits (<15%).

Experimental Workflow

Caption: Experimental workflow for the UPLC-MS/MS analysis of betamethasone dipropionate.

Signaling Pathway of Glucocorticoid Action

Caption: Simplified signaling pathway of betamethasone dipropionate action.

Conclusion

The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantification of betamethasone dipropionate in pharmaceutical formulations. The incorporation of a deuterated internal standard ensures the accuracy and precision required for routine quality control and high-throughput screening in a drug development environment.

References

Application Notes and Protocols for Corticosteroid Analysis in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of biological matrices for the analysis of corticosteroids. The included methodologies cover Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), offering a comparative overview to guide the selection of the most appropriate technique for specific research needs.

Introduction to Corticosteroid Analysis

Corticosteroids are a class of steroid hormones produced in the adrenal cortex, involved in a wide range of physiological processes, including stress response, immune response, and regulation of inflammation, carbohydrate metabolism, and electrolyte balance. Accurate quantification of corticosteroids in biological matrices such as plasma, serum, urine, saliva, and hair is crucial for clinical diagnostics, therapeutic drug monitoring, and research in endocrinology and pharmacology. The complexity of these biological matrices necessitates robust sample preparation to remove interfering substances and enrich the analytes of interest prior to analysis, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation Techniques: An Overview

The choice of sample preparation technique is critical for achieving accurate and reproducible results in corticosteroid analysis. The three most common methods are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

-

Solid-Phase Extraction (SPE) is a highly selective method that can provide excellent sample cleanup and analyte enrichment. It is well-suited for complex matrices and for achieving low detection limits[1][2][3].

-

Liquid-Liquid Extraction (LLE) offers good purification by partitioning analytes between two immiscible liquid phases. While effective, it can be more time-consuming and less amenable to high-throughput automation compared to other techniques[4].

-

Protein Precipitation (PPT) is the simplest and fastest method, involving the addition of an organic solvent to precipitate proteins. While efficient for high-throughput screening, it may result in less clean extracts and be more susceptible to matrix effects[5][6].

The selection of the optimal technique depends on the specific corticosteroid, the biological matrix, the required sensitivity, and the available instrumentation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for various corticosteroids across different sample preparation methods and biological matrices.

Table 1: Recovery of Corticosteroids using Various Sample Preparation Techniques

| Corticosteroid | Matrix | Sample Preparation Method | Recovery (%) | Reference |

| Cortisol | Plasma | SPE | 80 | [7] |

| Cortisol | Urine | SLE (a form of LLE) | >90 | [8] |

| Multiple Steroids | Serum | LLE (MTBE) | 86.4 - 115.0 | [9] |

| Multiple Steroids | Serum | SPE | 87 - 101 | [2] |

| Aldosterone | Serum | SPE | 42 | [10] |

| Testosterone | Serum | SPE | 95 | [10] |

| Dexamethasone | Plasma | SPE | ~100 | [11] |

| Corticosterone | Plasma | SPE | ~100 | [11] |

Table 2: Lower Limits of Quantification (LLOQ) for Corticosteroids

| Corticosteroid | Matrix | Sample Preparation Method | LLOQ | Reference |

| Budesonide | Plasma | SPE | 0.2 - 1 pg/mL | [1] |

| Dexamethasone | Plasma | SPE | 0.2 - 1 pg/mL | [1] |

| Triamcinolone acetonide | Plasma | SPE | 0.2 - 1 pg/mL | [1] |

| Dexamethasone acetate | Plasma | SPE | 0.2 - 1 pg/mL | [1] |

| Androstenedione | Serum | SPE | 1 pg/mL | [10] |

| Testosterone | Serum | SPE | 2 pg/mL | [10] |

| 11-deoxycortisol | Serum | SPE | 5 pg/mL | [10] |

| Aldosterone | Serum | SPE | 10 pg/mL | [10] |

| Cortisol | Urine | SLE (a form of LLE) | 0.755 µg/L | [8] |

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Corticosteroids in Human Plasma

This protocol is a general procedure for the extraction of corticosteroids from human plasma using a C18 SPE cartridge, adapted from various sources for robust performance[1][2].

Materials:

-

Human plasma

-

Internal standard solution (e.g., deuterated cortisol)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Hexane (LC-MS grade)

-

Ethyl acetate (LC-MS grade)

-

C18 SPE cartridges

-

SPE manifold

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Pre-treatment:

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add the internal standard solution.

-

Vortex for 30 seconds.

-

-

SPE Cartridge Conditioning:

-

Place C18 SPE cartridges on the SPE manifold.

-

Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry out.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 0.1 mL/min)[2].

-

-

Washing:

-

Elution:

-

Elute the corticosteroids with 1 mL of ethyl acetate into a clean collection tube[2].

-

-

Evaporation and Reconstitution:

Protocol 2: Liquid-Liquid Extraction (LLE) for Cortisol in Urine

This protocol describes a supported liquid extraction (SLE) method, a modern variation of LLE, for the extraction of cortisol from urine, based on established procedures[8][12].

Materials:

-

Urine sample

-

Internal standard solution (e.g., deuterated cortisol)

-

Formic acid (1%)

-

Dichloromethane or Methyl tert-butyl ether (MTBE)

-

Supported Liquid Extraction (SLE) plate or cartridges

-

Positive pressure or vacuum manifold

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Pre-treatment:

-

Extraction:

-

Load the pre-treated sample onto the SLE plate/cartridge and allow it to adsorb for 5 minutes[12].

-

Apply the extraction solvent (e.g., 1 mL of MTBE or 2 x 900 µL of dichloromethane) and allow it to flow through under gravity for 5 minutes[8][12].

-

Apply a pulse of positive pressure or vacuum to elute the remaining solvent[12].

-

-

Evaporation and Reconstitution:

Protocol 3: Protein Precipitation (PPT) for Corticosteroids in Serum

This protocol provides a straightforward method for the removal of proteins from serum samples using acetonitrile[5][14].

Materials:

-

Serum sample

-

Internal standard solution

-

Acetonitrile (LC-MS grade), chilled

-

Protein precipitation plate (e.g., 96-well format) or microcentrifuge tubes

-

Vortex mixer

-

Centrifuge capable of handling plates or tubes

Procedure:

-

Precipitation:

-

To 100 µL of serum in a microcentrifuge tube or a well of a 96-well plate, add 300 µL of chilled acetonitrile containing the internal standard (a 3:1 solvent to sample ratio is common)[14].

-

-

Mixing:

-

Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein precipitation. For plates, a plate shaker can be used.

-

-

Centrifugation:

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant to a clean tube or well, being cautious not to disturb the protein pellet.

-

-

Evaporation and Reconstitution (Optional but Recommended):

-

For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen.

-

Reconstitute the residue in a smaller volume of a suitable solvent for LC-MS/MS analysis.

-

Visualizations

Experimental Workflows

Caption: Solid-Phase Extraction Workflow.

Caption: Liquid-Liquid Extraction Workflow.

Caption: Protein Precipitation Workflow.

Signaling Pathways

Caption: Glucocorticoid Receptor Signaling Pathway.

Caption: Mineralocorticoid Receptor Signaling Pathway.

References

- 1. Ultra-sensitive quantification of corticosteroids in plasma samples using selective solid-phase extraction and reversed-phase capillary high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selectscience.net [selectscience.net]

- 4. pubcompare.ai [pubcompare.ai]

- 5. agilent.com [agilent.com]

- 6. Protein Precipitation (PPT) Extraction | Phenomenex [phenomenex.com]

- 7. itspsolutions.com [itspsolutions.com]

- 8. longdom.org [longdom.org]

- 9. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. mdpi.com [mdpi.com]

- 14. shim-pol.pl [shim-pol.pl]

Application Note: Quantification of Betamethasone Dipropionate in Cream and Ointment Formulations by RP-HPLC

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of betamethasone dipropionate in complex semi-solid formulations such as creams and ointments. The protocol provides a step-by-step guide from sample preparation to chromatographic analysis and data interpretation. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing in pharmaceutical development and manufacturing.

Introduction

Betamethasone dipropionate is a potent synthetic glucocorticoid widely used in topical dermatological preparations for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2][3] Accurate determination of the active pharmaceutical ingredient (API) in cream and ointment formulations is critical to ensure product quality, safety, and efficacy. The complex matrix of these semi-solid dosage forms, which typically contain a mixture of oleaginous and aqueous components, presents a significant analytical challenge. This note describes a reliable RP-HPLC method for the separation and quantification of betamethasone dipropionate from common formulation excipients.

Experimental Workflow

The overall experimental workflow for the quantification of betamethasone dipropionate in cream and ointment formulations is depicted below.

Caption: Workflow for Betamethasone Dipropionate Quantification.

Materials and Methods

Reagents and Materials

-

Betamethasone Dipropionate Reference Standard

-

HPLC grade acetonitrile

-

HPLC grade methanol[4]

-

HPLC grade water

-

Tetrahydrofuran (THF)

-

0.45 µm Syringe Filters (PTFE or Nylon)

-

Volumetric flasks and pipettes

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been shown to be effective for the separation and quantification of betamethasone dipropionate.

| Parameter | Condition |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A gradient or isocratic mixture of water, acetonitrile, and tetrahydrofuran can be used. For example, a gradient with Mobile Phase A (Water:Acetonitrile:THF, 90:6:4 v/v/v) and Mobile Phase B (Acetonitrile:Methanol:Water:THF, 74:20:4:2 v/v/v/v) has been reported to be effective.[1] An isocratic mobile phase of methanol and 0.1% acetic acid (85:15) has also been successfully used.[5] |

| Flow Rate | 1.0 - 1.5 mL/min[1] |

| Column Temperature | 40 - 50 °C[5] |

| Detection Wavelength | 240 nm[1][5] |

| Injection Volume | 20 µL |

Preparation of Standard Solutions

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Betamethasone Dipropionate Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent (e.g., a mixture of methanol and water).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from approximately 1 µg/mL to 25 µg/mL. These will be used to establish the calibration curve.

Sample Preparation Protocol

The following protocol is a general guideline for the extraction of betamethasone dipropionate from cream and ointment formulations. The exact solvent ratios and extraction parameters may need to be optimized depending on the specific formulation matrix.

-

Sample Weighing: Accurately weigh a portion of the cream or ointment equivalent to a known amount of betamethasone dipropionate (e.g., 500 mg of a 0.05% cream) into a suitable container, such as a 50 mL centrifuge tube.[5]

-

Solvent Extraction: Add a known volume of a suitable extraction solvent, such as methanol or a mixture of methanol and water.[4][6]

-

For Ointments (Heating Step): For ointment samples, heat the mixture in a water bath at approximately 70°C for a few minutes to melt the ointment base and facilitate the dispersion of the active ingredient into the solvent.[6]

-

Vortexing/Sonication: Vigorously mix the sample using a vortex mixer or sonicate for 10-15 minutes to ensure complete extraction of the betamethasone dipropionate.[5]

-

Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 15 minutes to separate the insoluble excipients.[7]

-

Dilution: Carefully transfer an aliquot of the supernatant to a volumetric flask and dilute with the diluent to achieve a final concentration within the calibration range.

-

Filtration: Filter the final diluted sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[5][6]

Results and Data Analysis

System Suitability

Before sample analysis, the chromatographic system should be evaluated for its suitability. This is typically done by injecting a standard solution multiple times. The acceptance criteria for system suitability parameters are generally as follows:

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area (for replicate injections) | ≤ 2.0% |

Method Validation Summary

The described analytical method should be validated according to ICH guidelines. A summary of typical validation parameters and their acceptance criteria is provided in the table below.[1][8]

| Validation Parameter | Typical Results | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | > 0.999[1][2] | ≥ 0.995 |

| Accuracy (% Recovery) | 98.0 - 102.0%[5] | 98.0 - 102.0% |

| Precision (RSD%) | < 2.0%[2][5][6] | ≤ 2.0% |

| Limit of Detection (LOD) | ~0.02 - 1.27 µg/mL[5] | Reportable |

| Limit of Quantification (LOQ) | ~0.07 - 3.86 µg/mL[5][6] | Reportable |

| Specificity | No interference from excipients at the retention time of betamethasone dipropionate. | Peak purity should pass. |

Quantification

The concentration of betamethasone dipropionate in the sample preparations is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the working standard solutions.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust approach for the quantification of betamethasone dipropionate in cream and ointment formulations. The protocol is straightforward and utilizes standard laboratory equipment. Proper method validation is essential to ensure the accuracy and reliability of the results for quality control and regulatory purposes.

References

- 1. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrj.org [chemrj.org]

- 3. researchgate.net [researchgate.net]

- 4. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 6. scispace.com [scispace.com]

- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

Application Note: Dermatopharmacokinetic Profiling of Topical Formulations Using Deuterated Betamethasone Dipropionate

Introduction

Dermatopharmacokinetics (DPK) is a critical tool in the development of topical dermatological products. It provides essential information on the rate and extent to which an active pharmaceutical ingredient (API) penetrates the stratum corneum and underlying skin layers. This application note details a robust methodology for conducting DPK studies using deuterated betamethasone dipropionate (d-BDP) as the investigational drug. The use of a stable isotope-labeled API allows for precise quantification and differentiation from endogenous substances, thereby enhancing the accuracy of bioanalytical assays. This protocol is intended for researchers, scientists, and drug development professionals in the pharmaceutical and biotechnology industries.

Principle of the Method

This protocol describes an in vivo study in healthy human volunteers to assess the skin penetration of deuterated betamethasone dipropionate from a topical formulation. The primary method for sample collection is adhesive tape stripping, a minimally invasive technique to sequentially remove layers of the stratum corneum.[1][2][3] The concentration of d-BDP in the collected tape strips is then quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This allows for the determination of the drug concentration profile within the stratum corneum over time.

Materials and Reagents

-

Deuterated betamethasone dipropionate (d-BDP) topical formulation (e.g., cream, ointment, or gel)

-

Non-deuterated betamethasone dipropionate analytical standard

-

Deuterated betamethasone dipropionate analytical standard

-

Internal standard (e.g., a structural analog of betamethasone dipropionate)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Adhesive tape strips (e.g., D-Squame®)

-

Surgical markers

-

Forceps

-

Vials for sample collection and storage

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Experimental Protocols

Volunteer Selection and Preparation

-

Recruit healthy adult volunteers with no history of skin diseases or allergies to corticosteroids.

-

Ensure volunteers have a defined area of healthy, intact skin on their forearms for drug application.

-

Acclimatize volunteers to the study environment for at least 30 minutes before the start of the procedures.

-

Clean the application sites with a dry gauze pad to remove any surface debris. Do not use soap or alcohol.

-

Mark the application sites with a surgical marker.

Drug Application

-

Accurately weigh a precise amount of the d-BDP topical formulation.

-

Apply a thin, uniform layer of the formulation to the marked application site.

-

Record the exact time of application.

-

Leave the application site uncovered unless the study protocol specifies the use of an occlusive dressing.

Tape Stripping Procedure

-

At predetermined time points (e.g., 1, 2, 4, and 8 hours) post-application, perform the tape stripping procedure.[4]

-

Gently press a single adhesive tape strip firmly onto the application site for a consistent duration (e.g., 5-10 seconds).

-

Remove the tape strip with a swift, smooth motion.

-

Using forceps, place the tape strip into a pre-labeled vial.

-

Repeat the tape stripping process for a predefined number of times (e.g., 20 strips) on the same application site to collect sequential layers of the stratum corneum.[4]

-

Store the collected samples at -80°C until analysis.

Sample Extraction

-

Add a precise volume of extraction solvent (e.g., acetonitrile or methanol) containing the internal standard to each vial with a tape strip.

-

Vortex the vials for a set duration (e.g., 1-2 minutes) to ensure complete extraction of the drug from the tape strip.

-

Centrifuge the vials to pellet any particulate matter.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 150 mm × 2.0 mm, 5 µm).[5]

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/methanol).

-

Flow Rate: A typical flow rate of 0.2-0.4 mL/min.[5]

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for deuterated betamethasone dipropionate, non-deuterated betamethasone dipropionate (if required for metabolic studies), and the internal standard.

-

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables for clear interpretation and comparison.

Table 1: Example LC-MS/MS Parameters for Betamethasone Dipropionate Analysis

| Parameter | Value |

| LC System | Agilent 1200 Series or equivalent |

| MS System | Sciex API 4000 or equivalent |

| Column | Zorbax Eclipse XDB C8 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.05 M Ammonium Acetate |

| Mobile Phase B | Acetonitrile |

| Gradient | Step gradient |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 20 µL |

| Ionization Mode | ESI Positive |

| MRM Transition (BDP) | To be optimized based on specific deuteration pattern |

| Internal Standard | To be selected (e.g., deuterated analog) |

Note: The MRM transition for deuterated BDP will differ from the non-deuterated compound and needs to be determined empirically.

Table 2: Example Quantitative Data of Betamethasone Dipropionate Recovered from Tape Strips at Different Time Points

| Time Point (hours) | Mean BDP Recovered (ng/cm²) ± SD |

| 1 | 150 ± 35 |

| 2 | 275 ± 60 |

| 4 | 450 ± 95 |

| 8 | 600 ± 120 |

This table presents hypothetical data for illustrative purposes, based on trends observed in studies with non-deuterated betamethasone dipropionate.[4]

Visualizations

Caption: Overall workflow for a dermatopharmacokinetic study of deuterated betamethasone dipropionate.

Caption: Detailed procedure for the tape stripping sample collection method.

Caption: Workflow for sample extraction and LC-MS/MS analysis of deuterated betamethasone dipropionate.

References

- 1. Pharmacodynamics and dermatopharmacokinetics of betamethasone 17-valerate: assessment of topical bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cancer-rnr.eu [cancer-rnr.eu]

- 4. Enhanced Skin Deposition of Betamethasone Dipropionate from a Novel Formulation and Drug Delivery Technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Minimizing matrix effects in the bioanalysis of betamethasone dipropionate

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize matrix effects in the bioanalysis of betamethasone dipropionate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of betamethasone dipropionate?

A1: A matrix effect is the alteration of analyte ionization in a mass spectrometer due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][2][3] For a potent glucocorticoid like betamethasone dipropionate, which may be present at low concentrations, these effects can significantly impact pharmacokinetic and toxicokinetic studies.[4][5]

Q2: What are the primary causes of matrix effects in LC-MS/MS analysis?

A2: The primary causes of matrix effects, particularly ion suppression, are endogenous components of biological samples that co-elute with the analyte of interest.[2][6] Phospholipids are a major contributor to matrix effects in plasma and tissue samples.[6] Other sources include salts, proteins, and other metabolites that can compete with the analyte for ionization in the mass spectrometer source.[7]

Q3: How can I detect and quantify matrix effects in my assay?

A3: There are two main methods to assess matrix effects:

-

Post-Column Infusion: This qualitative method involves infusing a standard solution of betamethasone dipropionate directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column.[1] A dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.[2]

-

Post-Extraction Spike: This is a quantitative approach where the response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solvent.[1] The matrix effect can be calculated using the formula: ME (%) = (Peak area in spiked post-extraction sample / Peak area in neat solution) x 100. Values between 85% and 115% are generally considered acceptable.[8]

Q4: What are the main strategies to minimize or compensate for matrix effects?

A4: The strategies can be broadly categorized into three areas:

-

Sample Preparation: The most effective way to combat matrix effects is by removing interfering components before analysis.[6][9] Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at cleaning up samples than simple Protein Precipitation (PPT).[6]

-

Chromatographic Separation: Optimizing the LC method to chromatographically separate betamethasone dipropionate from matrix components is a key strategy.[9] This can be achieved by adjusting the mobile phase, using a different column, or modifying the gradient elution.[2]

-

Compensation: When matrix effects cannot be eliminated, they can be compensated for by using an appropriate internal standard (IS), ideally a stable isotope-labeled (SIL) version of betamethasone dipropionate.[1][9] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification through ratio measurement.[9] Matrix-matched calibration curves are another effective compensation method.[9]

Troubleshooting Guide

Problem 1: Poor reproducibility and inconsistent results across different sample lots.

-

Possible Cause: This issue, known as a relative matrix effect, occurs when the degree of ion suppression or enhancement varies between different sources of the biological matrix (e.g., plasma from different individuals).

-

Solution:

-

Evaluate Multiple Lots: During method development, test at least six different lots of the biological matrix to assess the variability of the matrix effect.

-

Improve Sample Cleanup: Employ a more rigorous sample preparation technique. If you are using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering phospholipids and other components.[6][9]

-

Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best tool to compensate for variable matrix effects as it behaves nearly identically to the analyte during extraction, chromatography, and ionization.[1][9]

-

Problem 2: Low signal intensity and poor sensitivity (Ion Suppression).

-

Possible Cause: Co-elution of endogenous matrix components, especially phospholipids, is suppressing the ionization of betamethasone dipropionate.[6]

-

Solution:

-

Optimize Chromatography: Adjust the chromatographic gradient to separate the analyte peak from the regions of ion suppression.[2] A post-column infusion experiment can identify these suppression zones.[1] Using a different stationary phase (e.g., C8 instead of C18) or a smaller column particle size may improve resolution.[10][11]

-

Enhance Sample Preparation: Implement a sample cleanup method specifically designed to remove phospholipids. This can include specific SPE cartridges or LLE protocols. A double LLE, using a non-polar solvent like hexane first to remove hydrophobic interferences, can be effective.[6]

-

Modify MS Source Parameters: While less common, optimizing parameters like vaporizer temperature in an APCI source can sometimes mitigate matrix effects.[4]

-

Sample Dilution: A simple "dilute and shoot" approach can reduce the concentration of interfering matrix components, thereby lessening their impact.[1] However, this may compromise the limit of quantification if the analyte concentration is very low.[12]

-

Problem 3: Tailing or broad chromatographic peaks for betamethasone dipropionate.

-

Possible Cause: This can be caused by secondary interactions with the analytical column, issues with the mobile phase, or residual matrix components interfering with the chromatography.

-

Solution:

-

Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for betamethasone dipropionate. For corticosteroids, slightly acidic conditions are often used.[13]

-

Improve Sample Extraction: Inadequate removal of matrix components can lead to poor peak shape. A combination of water and acetonitrile (e.g., 20:80 v/v) has been shown to provide good extraction and peak symmetry for betamethasone dipropionate from topical formulations.[14]

-

Use a High-Performance Column: Modern columns with advanced particle technology can significantly improve peak shape and resolution.[10]

-

Experimental Protocols & Data

Sample Preparation Methodologies

A crucial step in minimizing matrix effects is the selection and optimization of the sample preparation technique.

Workflow for Bioanalytical Sample Processing

Caption: General workflow for sample preparation and analysis.

Protocol 1: Protein Precipitation (PPT)

-

Application: A rapid, simple, but less clean method suitable for initial screening.

-

Procedure:

-

To 100 µL of plasma sample, add the internal standard.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes at 5°C.[15]

-

Transfer the supernatant, evaporate to dryness under nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

Protocol 2: Liquid-Liquid Extraction (LLE)

-

Application: Offers a cleaner extract than PPT by separating compounds based on their differential solubility in immiscible liquids.

-

Procedure:

-

To a 500 µL plasma sample containing the internal standard, add an appropriate buffer to adjust pH.

-

Add 2 mL of an immiscible organic solvent (e.g., a mixture of ether and n-hexane, 4:1 v/v).[16]

-

Vortex vigorously for 5 minutes.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

Protocol 3: Solid-Phase Extraction (SPE)

-

Application: Provides the cleanest extracts by using a solid sorbent to selectively adsorb the analyte and wash away interferences. Often considered the gold standard for minimizing matrix effects.[9][17]

-

Procedure:

-

Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[5]

-

Loading: Load the pre-treated plasma sample onto the cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Elution: Elute betamethasone dipropionate and the internal standard with a stronger solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate and reconstitute for analysis.

-

Representative LC-MS/MS Parameters

The following table summarizes typical parameters for the analysis of betamethasone dipropionate and related compounds.

| Parameter | Setting | Reference |

| LC Column | C18 or C8 (e.g., Hypurity C18, 150 mm x 2.1 mm, 5 µm) | [10][16][18] |

| Mobile Phase A | Water with 0.1% Acetic Acid or Ammonium Formate | [13][18] |

| Mobile Phase B | Acetonitrile/Methanol mixture | [13] |

| Flow Rate | 0.4 - 1.0 mL/min | [11][13] |

| Column Temp | 40 - 50 °C | [13][14] |

| Injection Volume | 5 - 20 µL | [11][14] |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | [16][17] |

| Detection | Multiple Reaction Monitoring (MRM) | [16] |

Troubleshooting Logic for Matrix Effects

Caption: Decision tree for troubleshooting matrix effects.

Quantitative Data Summary